molecular formula C12H12ClN3O B1513464 2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one CAS No. 1336986-09-4

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one

Cat. No.: B1513464
CAS No.: 1336986-09-4
M. Wt: 253.72 g/mol
InChI Key: QCWNUOLEUGUXCR-NMRLXUNGSA-N
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Description

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes an azide group, a chloro-substituted tetradeuteriophenyl group, and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one typically involves multiple steps, starting with the preparation of the tetradeuteriophenyl group. This can be achieved through the deuteration of phenyl groups using deuterium gas in the presence of a catalyst. The chloro-substituted tetradeuteriophenyl group is then reacted with cyclohexanone under specific conditions to introduce the azide group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. Large-scale reactors and specialized equipment are used to handle the reactive azide group and the deuterated phenyl group. The process requires careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : The azide group can be oxidized to form nitro compounds or other nitrogen-containing functional groups.

  • Reduction: : The azide group can be reduced to form amines or other nitrogen-containing compounds.

  • Substitution: : The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Common reagents include nucleophiles such as Grignard reagents, organolithium compounds, and various alkyl halides.

Major Products Formed

  • Oxidation: : Nitro compounds, nitrites, and other nitrogen oxides.

  • Reduction: : Amines, hydrazines, and other nitrogen-containing compounds.

  • Substitution: : Alkylated or arylated derivatives of the compound.

Scientific Research Applications

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

  • Biology: : The compound can be used as a probe in biological studies to understand the behavior of azide groups in biological systems.

  • Industry: : The compound can be used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, the azide group can act as a bioorthogonal chemical reporter, allowing for the labeling and tracking of biomolecules. The compound can also participate in click chemistry reactions, which are widely used in chemical biology and materials science.

Comparison with Similar Compounds

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one is unique due to its combination of the azide group, chloro-substituted tetradeuteriophenyl group, and cyclohexanone ring. Similar compounds include:

  • 2-Azido-2-(2-chlorophenyl)cyclohexan-1-one: : Lacks the deuterium substitution.

  • 2-Azido-2-(2,4,6-trichlorophenyl)cyclohexan-1-one: : Has multiple chlorine atoms instead of deuterium.

  • 2-Azido-2-(2-methoxyphenyl)cyclohexan-1-one: : Contains a methoxy group instead of chlorine.

These compounds differ in their substituents, which can affect their reactivity and applications.

Properties

IUPAC Name

2-azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-6-2-1-5-9(10)12(15-16-14)8-4-3-7-11(12)17/h1-2,5-6H,3-4,7-8H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWNUOLEUGUXCR-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N=[N+]=[N-])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747070
Record name 2-Azido-2-[2-chloro(~2~H_4_)phenyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336986-09-4
Record name 2-Azido-2-[2-chloro(~2~H_4_)phenyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one
Reactant of Route 2
2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one
Reactant of Route 3
2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one
Reactant of Route 4
Reactant of Route 4
2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one
Reactant of Route 5
2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one
Reactant of Route 6
2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one

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